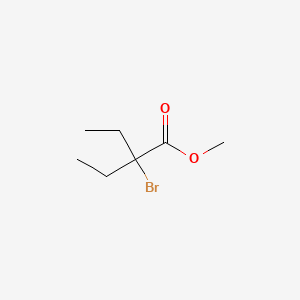

Methyl 2-bromo-2-ethylbutyrate

Description

Methyl 2-bromo-2-ethylbutyrate (C₇H₁₃BrO₂) is a brominated ester characterized by a methyl ester group and a bromine atom at the second carbon of a branched alkyl chain (2-ethylbutyrate backbone). This compound is structurally significant in organic synthesis, particularly in nucleophilic substitution reactions and polymerization processes due to its reactive bromine moiety and steric effects from the ethyl substituent.

Properties

CAS No. |

2399-18-0 |

|---|---|

Molecular Formula |

C7H13BrO2 |

Molecular Weight |

209.08 g/mol |

IUPAC Name |

methyl 2-bromo-2-ethylbutanoate |

InChI |

InChI=1S/C7H13BrO2/c1-4-7(8,5-2)6(9)10-3/h4-5H2,1-3H3 |

InChI Key |

GYXGJKGWKZTXMX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)OC)Br |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl 2-bromo-2-ethylbutyrate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-bromo-2-ethylbutyrate exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

Structural Comparisons

Key Observations :

- Ester Group: Methyl esters generally exhibit lower molecular weights and boiling points compared to ethyl esters (e.g., Ethyl 2-bromo-2-ethylbutanoate: 223.11 g/mol vs. inferred ~209.08 g/mol for the methyl analog).

Physical Properties

Notes:

- Density : Brominated esters with longer alkyl chains (e.g., ethyl groups) typically have higher densities. Ethyl 2-bromoisobutyrate’s density (1.329 g/mL) reflects this trend .

- Boiling Points: Increased branching and molecular weight correlate with higher boiling points. Ethyl 2-bromo-2-ethylbutanoate likely has a higher boiling point than its methyl counterpart due to its larger size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.